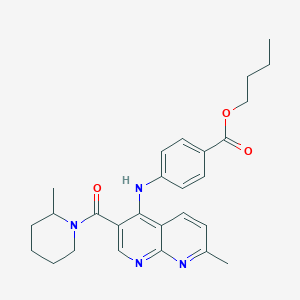

Butyl 4-((7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)benzoate

Description

Properties

IUPAC Name |

butyl 4-[[7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32N4O3/c1-4-5-16-34-27(33)20-10-12-21(13-11-20)30-24-22-14-9-18(2)29-25(22)28-17-23(24)26(32)31-15-7-6-8-19(31)3/h9-14,17,19H,4-8,15-16H2,1-3H3,(H,28,29,30) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDQRZLPZXNQUHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=C(C=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCCCC4C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Butyl 4-((7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)benzoate, identified by CAS Number 1251674-12-0, is a compound of significant interest in pharmacological research due to its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic implications, and relevant case studies.

- Molecular Formula : C₂₅H₃₄N₄O₂

- Molecular Weight : 430.57 g/mol

- Structure : The compound features a naphthyridine core linked to a butyl benzoate moiety, which is critical for its biological activity.

Research indicates that Butyl 4-((7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)benzoate exhibits multiple mechanisms of action:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in neurodegenerative processes, such as acetylcholinesterase and β-secretase. This inhibition can potentially mitigate the formation of amyloid plaques associated with Alzheimer's disease .

- Neuroprotective Effects : In vitro studies demonstrate that the compound enhances cell viability in astrocytes exposed to amyloid-beta (Aβ) peptides. It reduces oxidative stress markers and inflammatory cytokines, suggesting a protective role against neurotoxicity .

- Antitumor Activity : Preliminary investigations indicate that Butyl 4-((7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)benzoate may exhibit antitumor properties by inducing apoptosis in cancer cell lines through modulation of cell cycle checkpoints .

Biological Activity Summary Table

Neuroprotective Study

A study evaluated the effects of Butyl 4-((7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)benzoate on astrocytes subjected to Aβ toxicity. The results indicated:

- Cell Viability : Treatment with the compound resulted in a significant increase in astrocyte viability (62.98 ± 4.92%) compared to controls exposed solely to Aβ (43.78 ± 7.17%) at 100 μM concentration.

- Oxidative Stress Reduction : The compound reduced levels of TNF-α and free radicals in treated cultures .

Antitumor Activity Assessment

In another study focusing on cancer cell lines:

Scientific Research Applications

Pharmacological Applications

-

Antitubercular Activity :

- Recent studies have indicated that derivatives of naphthyridine compounds exhibit significant antitubercular activity. For instance, compounds similar to butyl 4-((7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)benzoate have been synthesized and evaluated for their efficacy against Mycobacterium tuberculosis. The structure of these compounds allows for interactions with bacterial enzymes, potentially disrupting their function and leading to bactericidal effects .

-

Anticancer Properties :

- Naphthyridine derivatives have shown promise in cancer treatment due to their ability to inhibit specific kinases involved in cancer cell proliferation. Research has demonstrated that compounds with similar structures can induce apoptosis in cancer cells, suggesting that butyl 4-((7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)benzoate may possess similar properties .

-

Neuropharmacological Effects :

- The incorporation of piperidine moieties in the compound suggests potential neuropharmacological applications. Studies on related compounds indicate that they may act as modulators of neurotransmitter systems, which could be beneficial in treating neurological disorders such as depression or anxiety .

Case Study 1: Antitubercular Evaluation

A study published in a peer-reviewed journal evaluated a series of naphthyridine derivatives for their antitubercular activity. The results indicated that modifications at the piperidine position significantly enhanced potency against Mycobacterium tuberculosis strains resistant to first-line treatments. The compound under discussion demonstrated IC50 values comparable to established antitubercular drugs .

Case Study 2: Cancer Cell Line Studies

In vitro studies using various cancer cell lines revealed that compounds structurally similar to butyl 4-((7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)benzoate exhibited dose-dependent cytotoxicity. Flow cytometry analyses confirmed that these compounds induced apoptosis through mitochondrial pathways, highlighting their potential as anticancer agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with other 1,8-naphthyridine derivatives, such as those synthesized in . Below is a detailed comparison based on substituent effects, physicochemical properties, and bioactivity:

Table 1: Structural and Physicochemical Comparison

Key Observations

Substituent Diversity: The target compound’s 2-methylpiperidine carbonyl group at position 3 distinguishes it from analogs like 5c and 5d, which feature thiophene or furan substituents. The butyl benzoate ester at position 4 introduces steric bulk and lipophilicity, contrasting with the cyano and imino groups in 5c/5d, which may improve solubility in polar solvents.

Physicochemical Properties :

- Melting points for 5c (181–183°C) and 5d (185–187°C) suggest higher crystallinity compared to the target compound, whose ester and piperidine groups may reduce melting points due to conformational flexibility.

Synthetic Methodology :

- Analogous 1,8-naphthyridine derivatives (e.g., 5c/5d) are synthesized via ultrasonic-assisted reactions (70–80°C, 1–3 hours) or thermal condensation (reflux in xylene, 8–10 hours) . The target compound likely requires similar conditions, with additional steps for piperidine coupling and esterification.

The piperidine moiety in the target compound could modulate selectivity for specific kinase targets, whereas thiophene/furan groups in 5c/5d may favor antimicrobial effects .

Research Findings and Implications

- Structural-Activity Relationships (SAR) : The substitution pattern on the 1,8-naphthyridine core critically influences bioactivity. Piperidine-derived substituents (as in the target compound) are associated with enhanced pharmacokinetic profiles, while aromatic heterocycles (e.g., thiophene in 5c) may improve binding affinity to hydrophobic enzyme pockets .

- Synthetic Feasibility : Ultrasonic methods (as used for 5c/5d) reduce reaction times and improve yields compared to thermal methods, suggesting a scalable route for the target compound’s production .

Q & A

Basic: What synthetic routes are recommended for Butyl 4-... and how is structural integrity validated?

Answer: The compound can be synthesized via a multi-step approach. A common method involves coupling a 1,8-naphthyridine core with a 2-methylpiperidine-1-carbonyl group under reflux conditions in DMF, followed by amination with 4-aminobenzoate derivatives. Post-synthesis, structural validation requires ¹H/¹³C NMR to confirm substituent positions and hydrogen bonding patterns, IR spectroscopy to verify carbonyl and amide functionalities, and melting point analysis to assess purity . For intermediates, column chromatography (e.g., silica gel) is recommended for purification .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer: Optimization involves systematic variation of solvent polarity (e.g., DMF vs. acetonitrile), temperature (80–120°C for amination), and catalyst loading (e.g., POCl₃ in DMF for activating carbonyl groups). Design-of-experiment (DoE) frameworks, such as factorial designs, can identify critical parameters. Monitoring by HPLC (using a C18 column and methanol-buffer mobile phases) helps track byproduct formation . Process simulation tools (e.g., Aspen Plus) may model heat and mass transfer for scale-up consistency .

Basic: What solubility characteristics are critical for in vitro testing?

Answer: Solubility in DMSO (common stock solvent) and aqueous buffers (e.g., PBS at pH 7.4) must be empirically determined. Use UV-Vis spectroscopy to quantify solubility limits. For cell-based assays, ensure DMSO concentrations remain <0.1% to avoid cytotoxicity. If precipitation occurs, consider co-solvents (e.g., PEG-400) or cyclodextrin encapsulation .

Advanced: Which computational methods predict target interactions of Butyl 4-...?

Answer: Density Functional Theory (DFT) calculations model electronic properties and hydrogen-bonding interactions, while molecular docking (AutoDock Vina) screens against protein targets (e.g., kinases). Molecular Dynamics (MD) simulations (AMBER/CHARMM) assess binding stability over time. Validate predictions with Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) .

Basic: What theoretical frameworks guide experimental design for this compound?

Answer: Link studies to structure-activity relationship (SAR) theories, focusing on substituent effects on bioavailability or target affinity. For mechanistic studies, apply kinetic models (e.g., Michaelis-Menten for enzyme inhibition) or thermodynamic analyses (e.g., Gibbs free energy of binding) .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer: Discrepancies may arise from assay variability (e.g., cell line differences) or compound degradation . Perform forced degradation studies (acid/base/oxidative conditions) and re-test activity. Cross-validate using orthogonal assays (e.g., enzymatic vs. cell-based). Statistical tools like Bland-Altman plots quantify inter-study variability .

Basic: Which chromatographic methods quantify Butyl 4-... in mixtures?

Answer: Reverse-phase HPLC with a C18 column and mobile phase of methanol:sodium acetate buffer (65:35, pH 4.6) achieves baseline separation. Validate using spiked recovery experiments (80–120% range) and calibration curves (R² >0.99). For trace analysis, LC-MS/MS with MRM transitions enhances specificity .

Advanced: What challenges arise in scaling up synthesis while preserving stereochemistry?

Answer: Key challenges include racemization during amination and side reactions under prolonged heating. Mitigate via low-temperature coupling (0–5°C) and chiral HPLC for enantiomeric excess (EE) monitoring. Implement Process Analytical Technology (PAT) for real-time reaction tracking .

Basic: How to establish SAR for Butyl 4-... derivatives?

Answer: Synthesize analogs with variations in the piperidine carbonyl (e.g., morpholine substitution) or naphthyridine methyl group . Test in vitro activity (IC₅₀) against a target (e.g., kinase) and correlate with logP (lipophilicity) and polar surface area (PSA) using multivariate regression .

Advanced: How to address degradation product interference in stability studies?

Answer: Use accelerated stability testing (40°C/75% RH) and HPLC-DAD/HRMS to identify degradants. Adjust mobile phase composition (e.g., gradient elution with 0.1% formic acid) to resolve peaks. Forced degradation under UV light or peroxide exposure identifies photo- and oxidative byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.